molecular formula C28H26N4O4S B2656051 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide CAS No. 892382-32-0

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide

Cat. No.: B2656051
CAS No.: 892382-32-0
M. Wt: 514.6
InChI Key: BNERGRQAFDTMIW-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key functional groups include a hydroxymethyl (-CH₂OH) substituent at position 11, a 4-methoxyphenyl group at position 5, and a methyl group at position 14. The sulfanyl (-S-) linkage at position 7 connects to an N-methyl-N-phenylacetamide side chain, contributing to its amphiphilic character . Structural elucidation of such molecules typically employs spectroscopic techniques (IR, NMR) and X-ray crystallography, with software like SHELXL and ORTEP-III aiding in refinement and visualization .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-17-25-22(19(15-33)14-29-17)13-23-27(36-25)30-26(18-9-11-21(35-3)12-10-18)31-28(23)37-16-24(34)32(2)20-7-5-4-6-8-20/h4-12,14,33H,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNERGRQAFDTMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N(C)C5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide (commonly referred to as EVT-2956472) is a complex organic molecule with notable structural features that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of EVT-2956472 is C28H26N4O4S , and it has a molecular weight of approximately 514.6 g/mol . The compound features a triazatricyclo framework along with functional groups such as methoxy and sulfanyl moieties, which contribute to its potential interactions with biological targets.

The biological activity of EVT-2956472 is hypothesized to involve interactions with various molecular targets including enzymes and receptors. The presence of functional groups allows for binding and modulation of these targets, potentially influencing pathways related to signal transduction and metabolic regulation.

Anticancer Potential

Recent studies have focused on the design and synthesis of acetamide derivatives like EVT-2956472 for anticancer applications. The compound's unique structure may enhance its efficacy in targeting cancer cells by inhibiting tumor growth or inducing apoptosis in malignant cells.

Case Studies

  • Antitumor Activity : A study investigating the anticancer properties of acetamide derivatives reported that compounds similar to EVT-2956472 exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
  • Synthetic Pathways : The synthesis of EVT-2956472 typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH to optimize yield and purity. This complexity reflects the compound's potential utility in medicinal chemistry.

Data Tables

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.6 g/mol
Purity≥95%
CAS Number867040-65-1
Biological ActivityObservations
Anticancer ActivitySignificant cytotoxic effects observed
Mechanism of ActionInteraction with enzymes/receptors
Synthesis ComplexityMulti-step reactions required

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C28H26N4O4SC_{28}H_{26}N_{4}O_{4}S and a molecular weight of approximately 514.6 g/mol. The structure includes a triazatricyclo framework and functional groups such as methoxy and sulfanyl moieties, which contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound's structural complexity indicates potential interactions with various biological targets, enhancing its relevance in drug design. Its applications may include:

  • Anticancer Activity : Due to its unique structural features, it may exhibit cytotoxic effects against certain cancer cell lines.
  • Antioxidant Properties : The presence of phenolic groups suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Pharmacological Studies

Research into similar compounds has shown promising results in therapeutic contexts:

  • Oxandrolone , a related compound, has been studied for its effects on muscle regeneration and wound healing in burn patients . This suggests that compounds with similar structures may also have beneficial effects in metabolic recovery and tissue repair.

Case Studies

  • Anticancer Research : A study investigating the effects of structurally similar triazatricyclo compounds found that they exhibited significant cytotoxicity against breast cancer cell lines. This indicates that further research into the specific compound could yield valuable insights into its potential as an anticancer agent.
  • Wound Healing Applications : A systematic review on the use of anabolic steroids like oxandrolone highlighted improvements in wound healing parameters among burn patients . This points to the potential for this compound to enhance recovery processes in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The target compound’s tricyclic core distinguishes it from simpler heterocyclic analogs. For example:

  • Triazole Derivatives (e.g., Compounds [7–9] in ): These feature a monocyclic 1,2,4-triazole ring with sulfonyl (-SO₂-) and difluorophenyl groups. The absence of a hydroxymethyl group reduces hydrogen-bonding capacity compared to the target compound.
  • Sulfur-Containing Groups: The target’s sulfanyl (-S-) group differs from sulfonyl (-SO₂-) moieties in triazole derivatives, impacting electronic properties and reactivity.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating character, whereas halogenated phenyl groups (e.g., difluorophenyl in ) increase electronegativity and metabolic stability.

Spectral and Crystallographic Analysis

  • IR Spectroscopy :
    • The target compound’s hydroxymethyl group is expected to show O-H stretches at ~3400 cm⁻¹, absent in triazole derivatives .
    • Both classes exhibit C=S stretches near 1243–1258 cm⁻¹, confirming sulfur participation in bonding .
  • Crystallography : Hydrogen-bonding patterns in the target compound (e.g., O-H···N or O-H···O interactions) likely differ from triazole derivatives, which prioritize N-H···S or C-F···π interactions . Software like SHELXL ensures precise refinement of such complex structures .

Chemical Space and Bioactivity Potential

  • Triazole Derivatives : These occupy synthetic regions of chemical space, often optimized for antimicrobial or antifungal activity .

Q & A

Q. How to design experiments probing the compound’s mechanism in multi-step reactions?

  • Methodology : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways . Employ stopped-flow kinetics or cryogenic trapping to isolate transient intermediates .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to identify the root cause?

  • Methodology : Audit procedural variables (e.g., inert atmosphere, reagent quality) and characterize intermediates via GC-MS to detect side reactions . Compare computational yield predictions (e.g., ICReDD’s reaction design platform) with experimental results .

Q. Discrepancies in biological activity: Are they due to structural variants or assay conditions?

  • Methodology : Re-synthesize batches under controlled conditions and validate purity . Test activity across multiple cell lines (e.g., HEK293 vs. CHO) with standardized protocols .

Methodological Tools & Resources

Tool Application Evidence
PubChemSpectral data validation
ICReDD Computational SuiteReaction path optimization
NIST WebBookPhysicochemical property predictions
AutoDock VinaMolecular docking simulations
GRRM SoftwareQuantum chemical reaction path mapping

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